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Abstract
Leflutrozole (formerly known as CGP-47645) is a potent, non-steroidal aromatase inhibitor

that has been investigated for its therapeutic potential in hormone-dependent conditions. This

technical guide provides a comprehensive overview of the available information on its

discovery, preclinical development, and clinical evaluation, with a focus on its mechanism of

action, experimental validation, and quantitative data. While specific details on its initial

synthesis and some preclinical data are not extensively available in the public domain, this

document synthesizes the existing knowledge and provides context through analogous

compounds and standard methodologies in the field of aromatase inhibitor development.

Introduction
Leflutrozole is a third-generation aromatase inhibitor, a class of drugs that potently and

selectively block the enzyme aromatase (cytochrome P450 19A1). This enzyme is responsible

for the final and rate-limiting step in estrogen biosynthesis, the conversion of androgens (like

testosterone and androstenedione) into estrogens (estradiol and estrone, respectively). By

inhibiting this process, Leflutrozole effectively reduces systemic estrogen levels. This

mechanism of action has made it a candidate for the treatment of estrogen-sensitive

conditions. Initially investigated for endometriosis, its development was later focused on

treating male hypogonadism.[1] The developmental code names for Leflutrozole include BGS-
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649 and CGP-47645.[1] The primary developers associated with this compound are Novartis,

Mereo BioPharma, and ReproNovo.[1][2]

Discovery and Synthesis
Detailed information regarding the initial discovery and specific synthesis process for

Leflutrozole (CGP-47645) is not readily available in published literature. However, as a non-

steroidal, triazole-based aromatase inhibitor, its chemical structure is closely related to

letrozole. The synthesis of letrozole, 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile,

typically involves the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile with 4-

fluorobenzonitrile.[1][3][4][5] It is highly probable that a similar synthetic strategy was employed

for Leflutrozole.

Mechanism of Action and Signaling Pathway
Leflutrozole exerts its pharmacological effect by competitively and reversibly binding to the

heme group of the cytochrome P450 component of the aromatase enzyme, thereby inhibiting

its function. This leads to a significant reduction in the conversion of androgens to estrogens.

In the context of male hypogonadism, the reduction in circulating estradiol levels disrupts the

negative feedback loop on the hypothalamic-pituitary-gonadal (HPG) axis.[6][7][8] Lower

estrogen levels lead to an increased release of gonadotropin-releasing hormone (GnRH) from

the hypothalamus, which in turn stimulates the pituitary gland to secrete more luteinizing

hormone (LH) and follicle-stimulating hormone (FSH).[7] The elevated LH levels stimulate the

Leydig cells in the testes to produce more testosterone, while increased FSH supports

spermatogenesis.
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Figure 1: Mechanism of Action of Leflutrozole on the HPG Axis.

Preclinical Development
In Vitro Aromatase Inhibition
Specific in vitro potency data for Leflutrozole (e.g., IC50, Ki) are not publicly available.

However, as a third-generation aromatase inhibitor, it is expected to have high potency, similar

to other drugs in its class like letrozole and anastrozole.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1668513?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668513?utm_src=pdf-body
https://www.benchchem.com/product/b1668513?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Representative In Vitro Aromatase Inhibition Data for Non-Steroidal Aromatase

Inhibitors

Compound Assay System IC50 (nM) Ki (nM) Reference

Letrozole
Human
Placental
Microsomes

- 1.6 [9]

Letrozole
CYP19A1/MFC

Assay
7.27 - [9]

Anastrozole
Human Placental

Microsomes
- ~10 N/A

| Vorozole | Human Placental Microsomes | 4.17 | 0.9 |[9] |

Note: Data for Leflutrozole is not available; representative data from similar compounds are

provided for context.

In Vivo Preclinical Models
Standard in vivo models are used to assess the efficacy of aromatase inhibitors. A common

model is the androstenedione-induced uterine hypertrophy model in immature female rats. In

this model, exogenous androstenedione is converted to estrogen, leading to uterine growth. An

effective aromatase inhibitor will block this conversion and thus inhibit the increase in uterine

weight.

Another relevant model, particularly for oncology indications, is the xenograft model using

estrogen-receptor-positive breast cancer cells (e.g., MCF-7) implanted in ovariectomized nude

mice.

Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data for Leflutrozole are not published. For non-steroidal

aromatase inhibitors in general, preclinical studies in species like rats and dogs are conducted

to determine parameters such as absorption, distribution, metabolism, and excretion. For

instance, a study on another non-steroidal aromatase inhibitor, LY56110, showed a plasma
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half-life of 18 hours in rats and 10 hours in dogs.[10] The pharmacokinetics of these

compounds can vary significantly between species.[10][11][12][13]

Clinical Development
Leflutrozole has been evaluated in clinical trials for the treatment of male hypogonadism. A

notable study is a Phase IIb, double-blind, randomized, placebo-controlled trial in men with

obesity-associated hypogonadotropic hypogonadism.[14]

Clinical Trial Design
Objective: To assess the efficacy and safety of Leflutrozole in normalizing testosterone

levels.[14]

Population: Men with a BMI of 30-50 kg/m ² and low total testosterone levels.[14]

Intervention: Weekly oral doses of Leflutrozole (0.1 mg, 0.3 mg, or 1.0 mg) or placebo for

24 weeks.[14]

Primary Endpoint: Normalization of total testosterone levels in ≥75% of patients after 24

weeks.[14]

Secondary Endpoints: Changes in LH, FSH, and semen parameters.[14]
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Figure 2: Phase IIb Clinical Trial Workflow for Leflutrozole.

Clinical Efficacy and Safety
The Phase IIb trial demonstrated that all doses of Leflutrozole met the primary endpoint, with

a dose-dependent response in testosterone levels.[14]

Table 2: Key Efficacy Results from Phase IIb Trial of Leflutrozole

Parameter Placebo
Leflutrozole
0.1 mg

Leflutrozole
0.3 mg

Leflutrozole
1.0 mg

Mean Total

Testosterone at

24 weeks

(nmol/L)

8.04 15.89 17.78 20.35

Change in LH

and FSH

No significant

change

Significant

increase

Significant

increase

Significant

increase

| Semen Volume and Total Motile Sperm Count | No significant change | Improved vs. placebo |

Improved vs. placebo | Improved vs. placebo |

Source: Adapted from a Phase IIb double-blind randomized controlled trial.[14]

Treatment-emergent adverse events that were more common in the Leflutrozole groups

included raised hematocrit, hypertension, and increased PSA.[14] A reduction in lumbar bone

mineral density was also observed with Leflutrozole treatment.[8][14]

Experimental Protocols
Representative In Vitro Aromatase Inhibition Assay
(Fluorometric)
This protocol describes a general method for determining the IC50 value of a test compound

using a fluorometric assay with human recombinant aromatase.

Reagent Preparation:
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Prepare serial dilutions of the test compound (e.g., Leflutrozole) and a positive control

(e.g., letrozole) in an appropriate assay buffer.

Reconstitute human recombinant aromatase (CYP19A1) and a fluorogenic substrate

according to the manufacturer's instructions.

Prepare an NADPH generating system.

Assay Procedure:

In a 96-well microplate, add the test compound dilutions, positive control, and a vehicle

control.

Add the reconstituted aromatase enzyme to each well and incubate for a pre-determined

time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

Initiate the reaction by adding the fluorogenic substrate and NADPH generating system.

Immediately measure the fluorescence in kinetic mode at the appropriate excitation and

emission wavelengths (e.g., Ex/Em = 488/527 nm) at 37°C for a specified duration (e.g.,

60 minutes).

Data Analysis:

Calculate the rate of reaction (fluorescence increase over time) for each concentration of

the test compound.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a suitable dose-response curve.

Representative In Vivo Androstenedione-Induced
Uterine Hypertrophy Assay
This protocol outlines a general procedure for assessing in vivo aromatase inhibition.[2][15]

Animal Model:
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Use immature female rats (e.g., 21-23 days old).

Treatment Groups:

Group 1 (Negative Control): Vehicle only.

Group 2 (Positive Control): Androstenedione (e.g., 30 mg/kg/day, intraperitoneally) in a

vehicle like olive oil.

Group 3 (Test Compound): Androstenedione plus the test compound (e.g., Leflutrozole)

at various doses, administered orally.

Group 4 (Reference Compound): Androstenedione plus a known aromatase inhibitor (e.g.,

letrozole).

Procedure:

Administer the respective treatments daily for a period of 4-7 days.

On the day after the final treatment, euthanize the animals and carefully dissect the uteri.

Remove any adhering fat and fluid from the uteri and record the wet weight.

Normalize the uterine weight to the body weight of the animal.

Data Analysis:

Compare the mean normalized uterine weights between the different treatment groups.

Calculate the percentage inhibition of uterine weight increase for the test compound

groups relative to the positive control.

Determine the ED50 (effective dose causing 50% inhibition) for the test compound.

Conclusion
Leflutrozole (CGP-47645) is a potent third-generation non-steroidal aromatase inhibitor with a

clear mechanism of action on the hypothalamic-pituitary-gonadal axis. While the specifics of its

early discovery and preclinical data are not widely disseminated, its clinical development for
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male hypogonadism has demonstrated significant efficacy in restoring normal testosterone

levels and improving semen parameters. The provided data and representative experimental

protocols offer a technical foundation for understanding the evaluation and development of

Leflutrozole and similar aromatase inhibitors. Further research and publication of preclinical

data would provide a more complete picture of the pharmacological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. EP1594850A2 - Regiospecific process for the preparation of 4- 1- (4-cyanophenyl)-1-
(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]

2. jpionline.org [jpionline.org]

3. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl]
benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google
Patents [patents.google.com]

4. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-
(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]

5. scbt.com [scbt.com]

6. Aromatase Inhibition Causes Increased Amplitude, but not Frequency, of Hypothalamic-
Pituitary Output in Normal Women - PMC [pmc.ncbi.nlm.nih.gov]

7. OR18-4 Beneficial Effect on Sperm Production of Leflutrozole in Men with Obesity-
Associated Secondary Hypogonadotropic Hypogonadism: Results from a Phase II Study -
PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver
Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC
[pmc.ncbi.nlm.nih.gov]

10. Disposition of the aromatase inhibitor LY56110 and associated induction and inhibition
studies in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1668513?utm_src=pdf-body
https://www.benchchem.com/product/b1668513?utm_src=pdf-custom-synthesis
https://patents.google.com/patent/EP1594850A2/en
https://patents.google.com/patent/EP1594850A2/en
https://jpionline.org/storage/2023/06/IntJPharmaInvestig-8-2-63.pdf
https://patents.google.com/patent/US20090270633A1/en
https://patents.google.com/patent/US20090270633A1/en
https://patents.google.com/patent/US20090270633A1/en
https://patents.google.com/patent/WO2004076409A2/en
https://patents.google.com/patent/WO2004076409A2/en
https://www.scbt.com/p/4-1h-1-2-4-triazol-1-ylmethyl-benzonitrile-112809-25-3
https://pmc.ncbi.nlm.nih.gov/articles/PMC3080458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3080458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6554756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6554756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6554756/
https://www.researchgate.net/publication/373117560_Leflutrozole_in_Male_Obesity-Associated_Hypogonadotropic_Hypogonadism_Ph_2b_Double-Blind_Randomised_Controlled_Trial
https://pmc.ncbi.nlm.nih.gov/articles/PMC4655258/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4655258/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4655258/
https://pubmed.ncbi.nlm.nih.gov/3609545/
https://pubmed.ncbi.nlm.nih.gov/3609545/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Pharmacokinetics of third-generation aromatase inhibitors - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. An overview of the pharmacology and pharmacokinetics of the newer generation
aromatase inhibitors anastrozole, letrozole, and exemestane - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. Comparison of pharmacokinetics of newly discovered aromatase inhibitors by a cassette
microdosing approach in healthy Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

14. mdpi.com [mdpi.com]

15. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Discovery and Development of Leflutrozole (CGP-
47645): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668513#discovery-and-development-history-of-
leflutrozole-cgp-47645]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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